SnAP M Reagent
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SnAP M Reagent involves the reaction of tributylstannylmethanol with ethylenediamine. The reaction is typically carried out under mild conditions, making it a convenient and efficient process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the reagent .
Chemical Reactions Analysis
Types of Reactions
SnAP M Reagent primarily undergoes substitution reactions. It reacts with various aldehydes to form imines, which can then be cyclized to produce saturated N-heterocycles .
Common Reagents and Conditions
The common reagents used in these reactions include aldehydes, molecular sieves, and copper(II) triflate. The reactions are typically carried out in dichloromethane at room temperature .
Major Products
The major products formed from these reactions are saturated N-heterocycles, including morpholines, piperazines, and thiomorpholines .
Scientific Research Applications
SnAP M Reagent has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of SnAP M Reagent involves the formation of an imine intermediate, which undergoes cyclization to form the desired N-heterocycle. The reaction proceeds through a radical pathway, facilitated by the presence of copper(II) triflate .
Comparison with Similar Compounds
Similar Compounds
- SnAP 3-Spiro-(4-Pip) M Reagent
- SnAP 2-Spiro-(2-Pyr) M Reagent
- SnAP 3Me-M Reagent
Uniqueness
SnAP M Reagent is unique due to its ability to form a wide variety of saturated N-heterocycles under mild reaction conditions. Its versatility and efficiency make it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
2-(tributylstannylmethoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H8NO.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;1-4H2; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZRXKFYLGAQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NOSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557288-04-6 |
Source
|
Record name | [(2-aminoethoxy)methyl]tributylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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